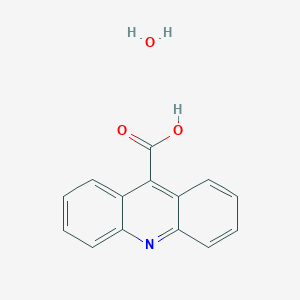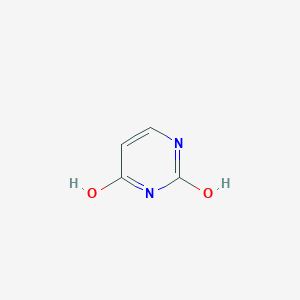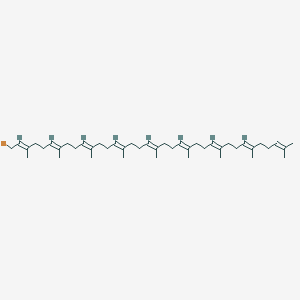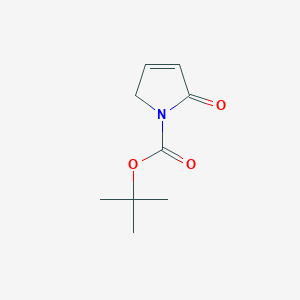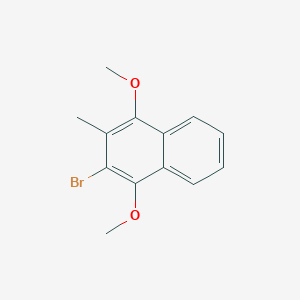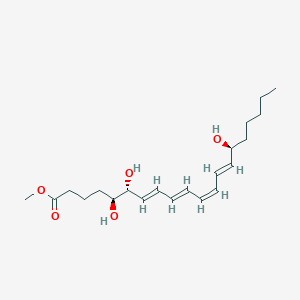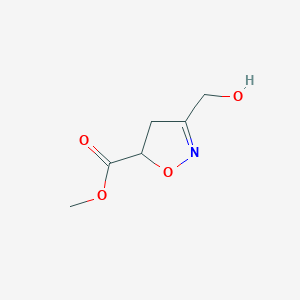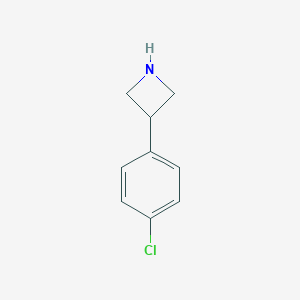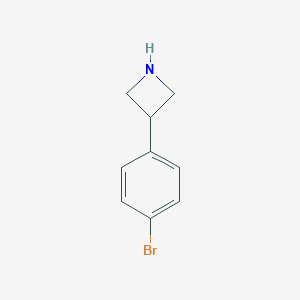
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-, commonly known as Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of medicinal chemistry and drug discovery due to its ability to inhibit the activity of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the formation of a covalent bond between the compound and the active site of the target enzyme or protein. This covalent bond disrupts the normal activity of the enzyme or protein, leading to its inhibition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride depend on the specific enzyme or protein that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride is its ability to selectively inhibit the activity of specific enzymes and proteins. This selectivity can be useful in the development of novel therapeutic agents that target specific disease pathways. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride. One potential direction is the development of novel therapeutic agents that target specific disease pathways. Another potential direction is the study of the compound's potential toxicity and its effects on various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reacted with propargyl bromide to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether, which is subsequently treated with hydrochloric acid to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride.
Applications De Recherche Scientifique
Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, and their inhibition can have significant therapeutic effects.
Propriétés
Numéro CAS |
145427-95-8 |
|---|---|
Nom du produit |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)- |
Formule moléculaire |
C9H13ClN2O2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-ynoxymethanimine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-13-10-7-9-4-3-5-11(12)8-9;/h1,4,7,12H,3,5-6,8H2;1H/b10-7+; |
Clé InChI |
WBOUJGLQXVBYAT-HCUGZAAXSA-N |
SMILES isomérique |
C#CCO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
SMILES canonique |
C#CCON=CC1=CCCN(C1)O.Cl |
Synonymes |
1-Hydroxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-propynyloxim e hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



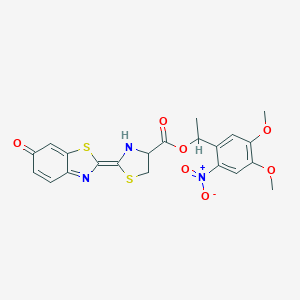
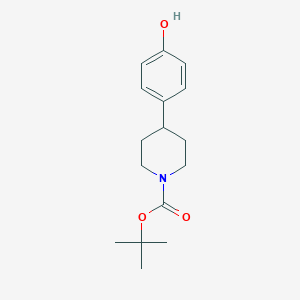

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
